Home > Products > Screening Compounds P56084 > 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide
7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide -

7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide

Catalog Number: EVT-10922023
CAS Number:
Molecular Formula: C31H26N4O3
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, also known as BMS-935177, is a compound that has garnered attention for its potential therapeutic applications, particularly as a reversible inhibitor of Bruton's tyrosine kinase. This enzyme plays a critical role in various signaling pathways associated with autoimmune diseases and certain cancers. The compound's structure features a carbazole core, which is known for its biological activity, and it is classified as a small molecule drug candidate.

Source and Classification

BMS-935177 was developed through structure-activity relationship studies aimed at improving the potency and selectivity of carbazole-based inhibitors of Bruton's tyrosine kinase. The compound has been documented in various scientific publications and patents, highlighting its significance in medicinal chemistry and pharmacology .

Classification
  • Type: Small molecule inhibitor
  • Target: Bruton's tyrosine kinase
  • Chemical Class: Carbazole derivatives
Synthesis Analysis

The synthesis of 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide involves multiple steps that typically include:

  1. Formation of the Carbazole Core: The synthesis begins with the formation of the carbazole structure, which may involve cyclization reactions.
  2. Introduction of Functional Groups: Subsequent steps introduce the 2-hydroxypropan-2-yl group and the 4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] substituent through various coupling reactions.
  3. Final Modifications: The final steps may involve protection/deprotection strategies to ensure the stability of functional groups during synthesis.

Technical details regarding specific reagents and conditions used in each step can be found in patent literature and research articles focusing on similar compounds .

Molecular Structure Analysis

The molecular structure of BMS-935177 can be described as follows:

Structure Data

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: Approximately 342.36 g/mol
  • Key Functional Groups:
    • Hydroxy group (-OH)
    • Carboxamide group (-C(=O)NH₂)
    • Dihydroquinazolinone moiety

The compound features a complex arrangement that contributes to its biological activity. The presence of multiple aromatic rings enhances its interaction with target proteins .

Chemical Reactions Analysis

The reactivity of BMS-935177 can be characterized by its interactions with Bruton's tyrosine kinase and other biological molecules. Key reactions include:

  1. Enzyme Inhibition: The compound binds reversibly to Bruton's tyrosine kinase, inhibiting its activity and thereby affecting downstream signaling pathways.
  2. Potential Metabolic Reactions: As with many small molecules, BMS-935177 may undergo metabolic transformations in vivo, including oxidation and conjugation, which can influence its pharmacokinetics.

These reactions are critical for understanding the compound's efficacy and safety profile in therapeutic applications .

Mechanism of Action

BMS-935177 exerts its effects primarily through the inhibition of Bruton's tyrosine kinase. The mechanism involves:

  1. Binding to the Kinase Domain: The compound binds to specific sites on the kinase domain of Bruton's tyrosine kinase, preventing substrate phosphorylation.
  2. Alteration of Signaling Pathways: By inhibiting this enzyme, BMS-935177 disrupts critical signaling pathways involved in cell proliferation and survival, particularly in B cells.

This mechanism underlies its potential use in treating autoimmune diseases and certain cancers where Bruton's tyrosine kinase is implicated .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline powder.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Relevant Data

The stability and reactivity profiles are essential for formulating this compound into pharmaceutical preparations. Studies on its solubility and permeability are crucial for assessing bioavailability .

Applications

BMS-935177 has significant potential applications in:

  1. Therapeutics for Autoimmune Diseases: Its role as a Bruton's tyrosine kinase inhibitor positions it as a candidate for treating conditions such as rheumatoid arthritis and other autoimmune disorders.
  2. Cancer Treatment: Given its mechanism of action, it may also be explored for use in cancers where Bruton's tyrosine kinase is overactive.

Research continues to explore the full therapeutic potential of this compound through clinical trials and further development .

Properties

Product Name

7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide

IUPAC Name

7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide

Molecular Formula

C31H26N4O3

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36)

InChI Key

TVJRDCQUZMGBAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.